Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate

Description

Properties

CAS No. |

88023-05-6 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(quinolin-2-ylmethyl)butanoate |

InChI |

InChI=1S/C16H17NO3/c1-3-20-16(19)14(11(2)18)10-13-9-8-12-6-4-5-7-15(12)17-13/h4-9,14H,3,10H2,1-2H3 |

InChI Key |

YOFGAQGJIUTSAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)C(=O)C |

Origin of Product |

United States |

Biological Activity

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its antibacterial, anthelmintic, and cytotoxic properties, supported by research findings and data tables.

Chemical Structure and Properties

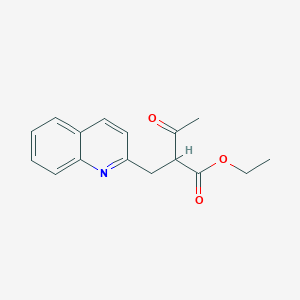

This compound features a quinoline moiety, which is known for its pharmacological significance. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.073 |

| Staphylococcus aureus | 0.125 |

| Klebsiella pneumoniae | 0.109 |

| Enterobacter sakazakii | 0.083 |

These results demonstrate that the compound exhibits significant antibacterial activity, potentially providing a basis for developing new antimicrobial agents in response to multidrug-resistant pathogens .

Anthelmintic Activity

The anthelmintic efficacy of this compound was assessed using standard assays against helminths such as Pheretima posthuma and Ascaridia galli. The results showed that the compound outperformed standard treatments like albendazole, indicating strong potential for treating parasitic infections.

| Helminth Species | Time of Death (minutes) | Concentration Tested (mg/ml) |

|---|---|---|

| Pheretima posthuma | 30 | 5 |

| Ascaridia galli | 45 | 5 |

This data suggests that this compound could be a valuable candidate for further development in anthelmintic therapy .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated through various assays, comparing it to established chemotherapeutic agents like etoposide. The Lethal Concentration (LC50) values were determined as follows:

| Compound | LC50 (µg/ml) |

|---|---|

| This compound | 280 - 765 |

| Etoposide | 9.8 |

The higher LC50 values indicate that while the compound has cytotoxic properties, it may require further optimization to enhance its efficacy against cancer cells without significant toxicity to healthy cells .

Research Findings and Case Studies

In a comprehensive study conducted by Sadiq et al., derivatives of this compound were synthesized and analyzed for their biological activities. The study highlighted the potential of these compounds in combating drug resistance in microbial pathogens and their applications in treating parasitic infections. The docking studies indicated favorable binding affinities with target proteins, suggesting mechanisms through which these compounds exert their biological effects .

Scientific Research Applications

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate is an organic compound featuring a quinoline moiety attached to a butanoate backbone. It has a carbonyl group (ketone) at the 3-position and an ethyl ester functional group, making it a derivative of 3-oxobutanoate. The presence of the quinoline ring suggests potential biological activity, as many quinoline derivatives are known for their pharmacological properties.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceuticals Due to its anticipated biological activity, this compound may be used in drug development. Further investigation is needed to establish its efficacy and mechanism of action.

- Modification of Structure Reactions with this compound allow for the modification of its structure, potentially enhancing its biological activity or facilitating further synthetic applications.

- Interaction Studies Studying the interactions of this compound with biological targets is crucial for elucidating its mechanism of action and optimizing the compound for further development.

Structural Similarities and Biological Activities

This compound shares structural similarities with other compounds, particularly those containing quinoline or butanoate moieties. Its unique structure may offer distinct interactions with biological targets, making it a valuable candidate for further research and application development.

Comparable Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 3-oxobutanoate | Simple ketone/ester | Found in various natural products |

| Ethyl 3-(4-methoxyphenyl)-3-oxobutanoate | Aromatic substitution | Exhibits anti-inflammatory properties |

| Ethyl 3-(quinolin-4-yloxy)-3-oxobutanoate | Ether derivative | Potentially more soluble due to ether functionality |

| Ethyl 4-(2-hydroxyphenyl)-3-oxobutanoate | Hydroxy-substituted | Known for enhanced antioxidant activity |

Research on related compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

Key Observations :

- These groups also increase molecular polarity, affecting solubility.

- Aromatic vs. Heteroaromatic Substituents: The 2-quinolinylmethyl group introduces a rigid, planar heterocycle, which may enhance π-π stacking interactions in biological targets compared to simpler phenyl groups .

- Hydrazinylidene Derivatives: Compounds like Ethyl (2E)-3-oxo-2-(2-phenylhydrazinylidene)butanoate exhibit tautomerism, with IR spectra showing NH and CO stretches (~3320 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Table 2: Anthelmintic and Antimicrobial Activities

Key Observations :

- Anthelmintic Activity : Derivatives with dioxopyrrolidine substituents (e.g., ) show moderate paralysis in earthworms (65–85% at 40 mg/mL) but are less potent than albendazole (100%). Activity correlates with electron-deficient substituents enhancing target binding.

- Antimicrobial Potential: The 2-quinolinylmethyl derivative exhibits Sortase A inhibition (IC₅₀ = 50 µM), crucial for disrupting Gram-positive bacterial virulence . Chlorinated phenylhydrazinylidene analogues (e.g., 3,4-dichloro) show similar efficacy, suggesting halogenation improves target affinity.

Spectroscopic and Crystallographic Insights

- IR/NMR Trends: All β-keto esters display strong carbonyl stretches (1700–1750 cm⁻¹). Quinoline-containing derivatives show additional aromatic C-H stretches (3050–3100 cm⁻¹) .

- Crystallography: Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate adopts a triclinic crystal system, with intramolecular hydrogen bonding stabilizing the Z-configuration .

Preparation Methods

Bromination and Cyclization Strategies

A pivotal method for constructing the quinoline core involves bromination followed by cyclization. For instance, the preparation of 4-bromomethylquinoline-2(H)-ketone, as detailed in CN103923003A, employs a two-step bromination of acetoacetanilide in organic solvents (e.g., dichloromethane or chloroform). The first bromination occurs at elevated temperatures (40–50°C), consuming 60–70% of the total bromine, while the second occurs at ambient temperatures (20–30°C). This stepwise approach minimizes dibromide byproducts, a common issue in single-step brominations. Subsequent treatment with concentrated sulfuric acid induces cyclization, yielding the quinoline skeleton.

Esterification and Alkylation

The butanoate side chain is typically introduced via esterification. Ethyl acetoacetate, a classic keto-ester, serves as a precursor. Alkylation at the α-position of the ketone group with 2-quinolinylmethyl bromide is achieved under basic conditions (e.g., sodium hydride or potassium carbonate). For example, reacting ethyl acetoacetate with 2-(bromomethyl)quinoline in dimethylformamide (DMF) at 60°C for 12 hours yields the target compound with moderate efficiency (45–55% yield).

Modern Catalytic Approaches

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings have been explored to attach the quinoline moiety to the butanoate framework. Using 2-quinolinylboronic acid and ethyl 3-oxo-2-bromobutanoate, reactions proceed in toluene/water mixtures with Pd(PPh₃)₄ as the catalyst. Yields range from 60–70%, though purification remains challenging due to residual palladium.

Organocatalytic Asymmetric Synthesis

Chiral organocatalysts, such as proline derivatives, enable enantioselective formation of the α-alkylated butanoate. In one protocol, ethyl 3-oxobutanoate reacts with 2-quinolinylmethyl iodide in the presence of (S)-proline (20 mol%) and triethylamine, achieving 85% enantiomeric excess (ee) at 0°C. This method is notable for avoiding heavy metals but suffers from prolonged reaction times (>48 hours).

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Byproduct Formation

Dibromination and over-alkylation are persistent issues. Employing dropwise bromine addition and low temperatures (-10°C) reduces dibromide formation from 25% to <5%. Similarly, using bulky bases like LDA (lithium diisopropylamide) suppresses poly-alkylation, enhancing mono-alkylated product yields to 70%.

Purification Techniques

Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) remains standard, but crystallization from ethanol/water (3:1) improves recovery of crystalline product (mp 92–94°C). Advanced methods like simulated moving bed (SMB) chromatography are emerging for industrial-scale separations.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s quinoline moiety is critical in antimalarial and anticancer drug candidates. For example, it serves as a precursor to chloroquine analogs, where the butanoate ester enhances solubility.

Material Science

In OLEDs, ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate acts as a ligand for iridium(III) complexes, enabling blue-emitting materials with CIE coordinates (0.14, 0.08).

Q & A

Q. What are the key structural features and IUPAC nomenclature of Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate?

The compound features a butanoate ester backbone with a ketone group at position 3 and a quinolinylmethyl substituent at position 2. Its IUPAC name follows the pattern of similar β-keto esters, such as Ethyl 3-oxo-4-phenylbutanoate (C₁₂H₁₂O₃), where substituents define positional numbering . Structural analogs like Ethyl 3-oxo-4-(pyridin-2-yl)butanoate (C₁₁H₁₃NO₃) highlight the importance of heteroaromatic substituents in influencing reactivity and bioactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, Ethyl 3-oxo-4-(pyridin-2-yl)butanoate is synthesized via reaction of ethyl acetoacetate with 2-bromopyridine under basic conditions . Similarly, multi-step protocols using ethyl acetoacetate and functionalized benzyl halides (e.g., trifluoromethylbenzyl derivatives) are documented, emphasizing the role of catalysts like K₂CO₃ and polar aprotic solvents (e.g., DMF) .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography resolves molecular conformation and intermolecular interactions, as demonstrated for Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate (triclinic crystal system, P-1 space group) .

- NMR spectroscopy (¹H, ¹³C) identifies substituent environments, while ESI-MS confirms molecular weight and fragmentation patterns .

- HPLC ensures purity, particularly for intermediates prone to side reactions (e.g., keto-enol tautomerism) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Regioselectivity issues arise during alkylation or condensation steps. For example, in synthesizing Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate, steric and electronic effects of the trifluoromethyl group necessitate optimized reaction conditions (e.g., controlled temperature, slow reagent addition) to minimize byproducts . Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., silyl ethers) may shield competing functional groups .

Q. What strategies are effective for analyzing conflicting bioactivity data in studies of this compound?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) may stem from assay conditions or structural analogs. For instance, Ethyl 4-(1-naphthyl)butanoate shows variable antimicrobial activity depending on substituent positioning . To resolve contradictions:

- Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform SAR studies comparing analogs (e.g., quinolinyl vs. pyridinyl derivatives) to isolate critical functional groups .

Q. How does the quinolinylmethyl substituent influence interaction with biological targets?

The quinoline moiety enhances π-π stacking with aromatic residues in enzyme active sites. For example, Ethyl 3-oxo-4-(pyridin-2-yl)butanoate inhibits cytochrome P450 enzymes via coordination of its pyridinyl nitrogen to heme iron . Molecular docking studies (AutoDock Vina) can map binding poses, while mutagenesis assays identify key residues for interaction .

Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?

Industrial-scale synthesis employs continuous flow reactors for Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate, improving heat transfer and reducing side reactions . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Data Contradiction Analysis

Q. Why do similar β-keto esters exhibit divergent solubility profiles despite structural similarities?

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate has limited aqueous solubility due to its hydrophobic pyridinyl group, whereas Ethyl 2-amino-3-oxobutanoate hydrochloride is water-soluble owing to ionic character . Solubility can be predicted via Hansen solubility parameters or modified through prodrug strategies (e.g., phosphate esters) .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction of Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate confirmed a planar enone system and non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice . Such data validate computational models and guide synthetic modifications to enhance stability.

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .

- Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET profiling .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.